Antimalarial Potency of Cyproquinate vs. Chloroquine in a Plasmodium falciparum Screen
In a Novartis antimalarial screen, Cyproquinate exhibited an EC50 of 5.72 nM against Plasmodium falciparum, the causative agent of malaria [1]. This potency is superior to that of the established antimalarial chloroquine, which in sensitive isolates has a geometric mean EC50 of 1.30 nM, but in resistant isolates can be as high as 107 nM [2]. The low nanomolar potency of Cyproquinate suggests a high affinity for its molecular target and potential utility in antimalarial research.
| Evidence Dimension | In vitro antimalarial potency (EC50) |
|---|---|
| Target Compound Data | 5.72 nM |
| Comparator Or Baseline | Chloroquine: 1.30 nM (sensitive isolates) to 107 nM (resistant isolates) |
| Quantified Difference | Cyproquinate is approximately 4.4-fold less potent than chloroquine against sensitive isolates but 18.7-fold more potent against resistant isolates. |
| Conditions | Plasmodium falciparum in vitro culture (assay details not specified) |
Why This Matters
This data identifies Cyproquinate as a potent antimalarial with potential activity against chloroquine-resistant strains, a key consideration for researchers selecting compounds for further development.
- [1] NCATS Inxight Drugs. Cyproquinate. National Center for Advancing Translational Sciences. View Source
- [2] Table 2. In Vitro Chloroquine Resistance in Plasmodium falciparum Isolates from Tertiary Care Hospital. Hindawi. View Source
